Cas no 34878-46-1 (1-(4-bromothiophen-2-yl)ethan-1-ol)

1-(4-Bromothiophen-2-yl)ethan-1-ol is a brominated thiophene derivative featuring a hydroxyl-functionalized ethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both a bromine substituent and a hydroxyl group enhances its reactivity, allowing for selective functionalization via cross-coupling reactions, nucleophilic substitutions, or further derivatization. Its well-defined structure and high purity make it suitable for precise synthetic applications. The thiophene core contributes to its utility in conjugated systems, while the bromine atom facilitates further modifications, underscoring its value in heterocyclic chemistry and material science research.
1-(4-bromothiophen-2-yl)ethan-1-ol structure
34878-46-1 structure
Product Name:1-(4-bromothiophen-2-yl)ethan-1-ol
CAS No:34878-46-1
MF:C6H7BrOS
MW:207.088179826736
CID:2942517
PubChem ID:12792392
Update Time:2025-10-06

1-(4-bromothiophen-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromothiophen-2-yl)ethan-1-ol
    • 2-Thiophenemethanol, 4-bromo-alpha-methyl-
    • 1-(4-bromothiophen-2-yl)ethanol
    • 4-bromo-2-(1'-hydroxyethyl)thiophene
    • SB21848
    • SB21849
    • DPTFBIIZOCHASS-UHFFFAOYSA-N
    • (1S)-1-(4-bromo-2-thienyl)ethanol
    • 34878-46-1
    • AKOS013630215
    • G40351
    • SCHEMBL7931987
    • EN300-1707702
    • Inchi: 1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
    • InChI Key: DPTFBIIZOCHASS-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)C(C)O

Computed Properties

  • Exact Mass: 205.94010g/mol
  • Monoisotopic Mass: 205.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 48.5

1-(4-bromothiophen-2-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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